molecular formula C10H7NO4 B12882436 4-Acetylbenzo[d]oxazole-2-carboxylic acid

4-Acetylbenzo[d]oxazole-2-carboxylic acid

Cat. No.: B12882436
M. Wt: 205.17 g/mol
InChI Key: ATLYZFOLDJOZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetylbenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylbenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with acetic anhydride, followed by cyclization with a suitable carboxylic acid derivative under acidic or basic conditions .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylbenzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

4-Acetylbenzo[d]oxazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetylbenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the oxazole ring .

Comparison with Similar Compounds

Uniqueness: 4-Acetylbenzo[d]oxazole-2-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

4-acetyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C10H7NO4/c1-5(12)6-3-2-4-7-8(6)11-9(15-7)10(13)14/h2-4H,1H3,(H,13,14)

InChI Key

ATLYZFOLDJOZLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)OC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.